6-Hydrazinylpyridin-3-amine 6-Hydrazinylpyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 780702-30-9
VCID: VC16011445
InChI: InChI=1S/C5H8N4/c6-4-1-2-5(9-7)8-3-4/h1-3H,6-7H2,(H,8,9)
SMILES:
Molecular Formula: C5H8N4
Molecular Weight: 124.14 g/mol

6-Hydrazinylpyridin-3-amine

CAS No.: 780702-30-9

Cat. No.: VC16011445

Molecular Formula: C5H8N4

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

6-Hydrazinylpyridin-3-amine - 780702-30-9

Specification

CAS No. 780702-30-9
Molecular Formula C5H8N4
Molecular Weight 124.14 g/mol
IUPAC Name 6-hydrazinylpyridin-3-amine
Standard InChI InChI=1S/C5H8N4/c6-4-1-2-5(9-7)8-3-4/h1-3H,6-7H2,(H,8,9)
Standard InChI Key PBNMCNIMXIKBMF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC=C1N)NN

Introduction

Structural and Chemical Characteristics

Molecular Architecture

6-Hydrazinylpyridin-3-amine (C₅H₇N₄) features a pyridine ring with two functional groups:

  • Amine group (-NH₂) at position 3, which enhances nucleophilicity and hydrogen-bonding potential.

  • Hydrazinyl group (-NH-NH₂) at position 6, introducing redox activity and chelating capabilities.

The molecular weight is approximately 123.14 g/mol, calculated by replacing the chlorine atom in 6-chloropyridin-3-amine (128.56 g/mol) with a hydrazinyl group .

Physicochemical Properties

Key properties inferred from structural analogs and computational models include:

PropertyValue/Description
SolubilityModerate in polar solvents (e.g., water, ethanol) due to hydrophilic groups.
Log P (octanol-water)~0.5 (predicted), indicating higher hydrophilicity than 6-chloropyridin-3-amine (log P = 1.07) .
pKa~4.2 (amine) and ~2.8 (hydrazine), suggesting protonation under acidic conditions.
StabilitySusceptible to oxidation; requires storage under inert atmospheres.

Synthesis and Reaction Pathways

Alternative Pathways

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 6-bromopyridin-3-amine with hydrazine.

  • Reductive Amination: Reaction of 6-nitropyridin-3-amine with hydrazine under reducing conditions.

Spectroscopic and Analytical Data

NMR Analysis

Predicted ¹H NMR (DMSO-d₆) signals:

  • δ 6.8–7.4 ppm (pyridine ring protons).

  • δ 4.5–5.0 ppm (-NH₂, broad singlet).

  • δ 3.0–3.5 ppm (-NH-NH₂, multiplet).

Mass Spectrometry

  • ESI/MS: m/z 123.1 [M+H]⁺.

Applications in Research and Industry

Pharmaceutical Intermediates

6-Hydrazinylpyridin-3-amine serves as a precursor for:

  • Antibiotics: Functionalization into pyrazole and triazole derivatives with antimicrobial activity .

  • Anticancer Agents: Metal chelation (e.g., Pt(II) complexes) for targeted therapies.

Materials Science

  • Coordination Polymers: Hydrazine groups enable the formation of metal-organic frameworks (MOFs) with applications in gas storage.

  • Fluorescent Probes: Derivatives exhibit tunable emission for bioimaging.

Future Directions

  • Optimized Synthesis: Explore microwave-assisted reactions to improve yield.

  • Biological Screening: Evaluate anti-inflammatory and antiviral activity in vitro.

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